molecular formula C10H8BrF3O2 B1292721 3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid CAS No. 61598-69-4

3-(2-Bromo-5-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1292721
CAS RN: 61598-69-4
M. Wt: 297.07 g/mol
InChI Key: XPFCWQNQAZJJIE-UHFFFAOYSA-N
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Patent
US08680104B2

Procedure details

To a solution of 3-[2-bromo-5-(trifluoromethyl)phenyl]propanoic acid (2.8 g, 9.4 mmol) in THF (100 mL) and hexane (20 mL) at −78° C. was dropwise added a 2.5 M solution of n-butyllithium in hexane (8.3 mL). After the addition had been completed, the reaction was quenched with saturated NH4Cl. The resulting solution was extracted with ethyl acetate twice. The extracts were washed with saturated NaHCO3, brine, dried over MgSO4 and concentrated. The crude material was purified by flash chromatography on silica eluting with 10-20% EtOAc/hexane to afford the desired product as a white solid (0.7 g, 37%). LC/MS calculated for C10H7F3O: (M+H)+ 201. found 201.1.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[CH2:12][CH2:13][C:14]([OH:16])=O.C([Li])CCC>C1COCC1.CCCCCC>[F:11][C:8]([F:9])([F:10])[C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[C:14](=[O:16])[CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(F)(F)F)CCC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
8.3 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The extracts were washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on silica eluting with 10-20% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2CCC(C2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.